methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate
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Overview
Description
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate is a compound that belongs to the class of organic compounds known as esters. Esters are commonly used in organic synthesis and are characterized by the presence of a carbonyl group adjacent to an ether linkage. This particular compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is widely used in peptide synthesis to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate typically involves the esterification of the corresponding amino acid with methanol in the presence of a catalyst. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and greater efficiency compared to traditional batch processes . The use of flow microreactors also allows for better scalability and sustainability in the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Deprotection: Commonly performed using trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid and methanol.
Deprotection: Yields the free amine and carbon dioxide.
Substitution: Forms new esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Similar Compounds
Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}butanoate: Similar in structure but uses a benzyloxycarbonyl (Cbz) protecting group instead of Boc.
Methyl (2R)-2-{[(fluorenylmethoxy)carbonyl]amino}butanoate: Uses a fluorenylmethoxycarbonyl (Fmoc) protecting group.
Uniqueness
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate is unique due to the stability and ease of removal of the Boc protecting group. The Boc group is stable under basic conditions but can be easily removed using mild acidic conditions, making it highly versatile in peptide synthesis .
Properties
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6-7(8(12)14-5)11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNZPQBRSIZDHQ-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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